molecular formula C11H14Cl3NO3 B6041134 N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide

N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide

Cat. No.: B6041134
M. Wt: 314.6 g/mol
InChI Key: DIMQKUGYXZOVNN-UHFFFAOYSA-N
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Description

N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide typically involves the reaction of furan derivatives with chloral hydrate and diethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C to 25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under similar conditions as the laboratory synthesis. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxide or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-hydroxyethyl)formamide
  • 3,5-dinitro-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide
  • Diethyl 3-methyl-5-(2,2,2-trichloro-1-hydroxyethyl)thiophenedicarboxylate

Uniqueness

N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide is unique due to its specific furan-based structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-5-(2,2,2-trichloro-1-hydroxyethyl)furan-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO3/c1-3-15(4-2)10(17)7-5-8(18-6-7)9(16)11(12,13)14/h5-6,9,16H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMQKUGYXZOVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=COC(=C1)C(C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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